molecular formula C19H21BrFN3O2S2 B5069616 N,N-diethyl-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide

N,N-diethyl-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide

Cat. No.: B5069616
M. Wt: 486.4 g/mol
InChI Key: XWRPFFTVLSVBBK-UHFFFAOYSA-N
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Description

N,N-diethyl-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide is a complex organic compound that features a combination of fluorinated aniline, thiazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzenesulfonamide typically involves multiple steps, starting with the preparation of 4-fluoroaniline. 4-Fluoroaniline can be synthesized by the hydrogenation of 4-nitrofluorobenzene . The subsequent steps involve the formation of the thiazole ring and the sulfonamide group, which are then combined under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom in the aniline ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

N,N-diethyl-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diethyl-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

N,N-diethyl-4-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]benzenesulfonamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O2S2.BrH/c1-3-23(4-2)27(24,25)17-11-5-14(6-12-17)18-13-26-19(22-18)21-16-9-7-15(20)8-10-16;/h5-13H,3-4H2,1-2H3,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWRPFFTVLSVBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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